

# Application Notes and Protocols: Spiro[3.5]nonan-1-OL in Medicinal Chemistry

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## Compound of Interest

Compound Name: Spiro[3.5]nonan-1-OL

Cat. No.: B1444146

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## Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which offers a distinct advantage over flat, aromatic systems. The rigid conformation of spirocycles can lead to improved potency and selectivity for biological targets, as well as enhanced physicochemical properties such as solubility and metabolic stability. **Spiro[3.5]nonan-1-ol** and its derivatives represent a valuable class of building blocks for the synthesis of novel therapeutic agents. The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring, provides a unique spatial arrangement of substituents, allowing for the exploration of new chemical space in drug discovery.

This document provides detailed application notes and protocols based on the use of a spiro[3.5]nonane scaffold in the development of potent and selective G protein-coupled receptor (GPCR) agonists. Specifically, it focuses on the design, synthesis, and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as agonists for GPR119, a promising target for the treatment of type 2 diabetes.

## Application: Development of GPR119 Agonists

The GPR119 signaling pathway is a key regulator of glucose homeostasis. Agonism of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), leading to enhanced insulin secretion and improved glucose

control. The development of small molecule GPR119 agonists is therefore a promising therapeutic strategy for type 2 diabetes.

A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists.<sup>[1]</sup> The core scaffold provides a rigid framework for the precise positioning of pharmacophoric elements necessary for receptor activation. Optimization of substituents on the spirocyclic core led to the identification of compounds with high potency and favorable pharmacokinetic profiles.

## Quantitative Data Summary

The following table summarizes the in vitro potency of key 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The EC<sub>50</sub> value represents the concentration of the compound that elicits a half-maximal response in a cell-based assay measuring GPR119 activation.

Compound ID	R <sup>2</sup> Group	R <sup>3</sup> Group	GPR119 EC50 (nM) <a href="#">[1]</a>
54a	Pyrimidin-2-yl	4-Methanesulfonylphenyl	15
54b	5-Chloropyridin-2-yl	4-Methanesulfonylphenyl	23
54c	5-(Trifluoromethyl)pyridin-2-yl	4-Methanesulfonylphenyl	8
54d	Pyrimidin-2-yl	4-(Methylsulfonyl)pyridin-2-yl	12
54e	5-Chloropyridin-2-yl	4-(Methylsulfonyl)pyridin-2-yl	18
54f	5-(Trifluoromethyl)pyridin-2-yl	4-(Methylsulfonyl)pyridin-2-yl	5
54g	Pyrimidin-2-yl	4-(1-(Methylsulfonyl)cyclopropyl)phenyl	3

## Experimental Protocols

### General Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists

The synthesis of the 7-azaspiro[3.5]nonane GPR119 agonists involves a multi-step sequence starting from a suitable spirocyclic precursor. The following is a representative protocol for the synthesis of the advanced intermediate and the final compounds.

### Protocol 1: Synthesis of the 7-Azaspiro[3.5]nonane Core

A detailed multi-step synthesis is required to generate the core spirocyclic amine. A key intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, can be synthesized and subsequently elaborated.

### Protocol 2: Synthesis of Final GPR119 Agonists (e.g., Compound 54g)[1]

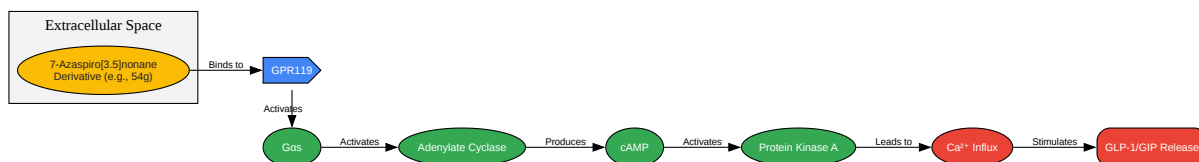
- **Step 1: Reductive Amination.** To a solution of tert-butyl 7-(4-(1-(methylsulfonyl)cyclopropyl)phenyl)-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL) is added trifluoroacetic acid (TFA, 5.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude amine salt.
- **Step 2: N-Arylation.** To a solution of the crude amine salt from Step 1 (1.0 eq) and 2-chloropyrimidine (1.2 eq) in dimethyl sulfoxide (DMSO, 5 mL) is added N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is heated at 120 °C for 12 hours.
- **Step 3: Purification.** After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound 54g.

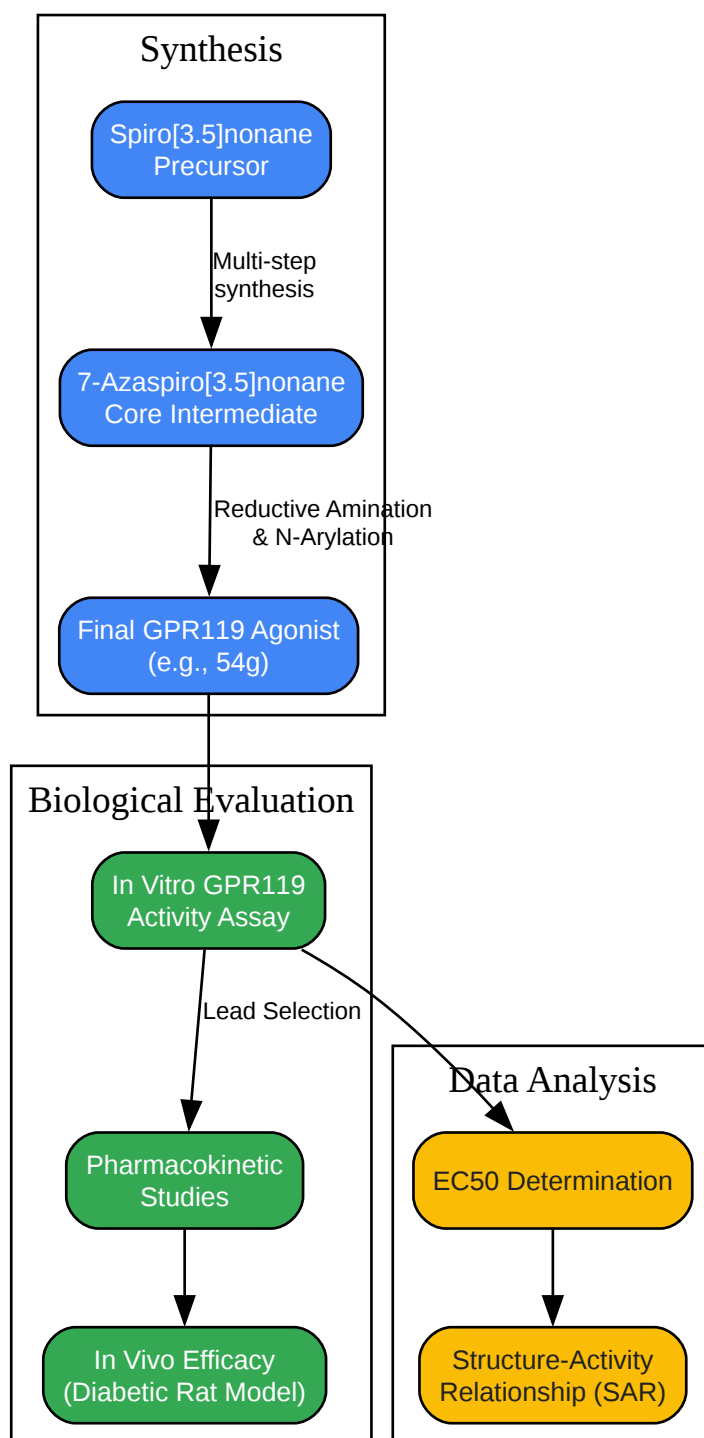
## Biological Evaluation Protocol: In Vitro GPR119 Activity Assay[1]

- **Cell Culture:** HEK293 cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Assay Procedure:**
  - Cells are seeded into 384-well plates and incubated overnight.
  - The culture medium is replaced with assay buffer containing a fluorescent calcium indicator.

- Test compounds are serially diluted in assay buffer and added to the cells.
- The plates are incubated for a specified period to allow for receptor activation and subsequent calcium mobilization.
- Fluorescence is measured using a plate reader to determine the intracellular calcium concentration.
- Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

## Visualizations





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## References

- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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